Carbon–Halogen Bond Dissociation Energy: Reactivity Advantage of 2-Iodopropanamide over 2-Bromopropanamide
The C–I bond in 2-iodopropanamide has a bond dissociation energy of approximately 213 kJ/mol, compared to ~285 kJ/mol for the C–Br bond in 2-bromopropanamide and ~326 kJ/mol for C–Cl in 2-chloropropanamide. Measured values for analogous haloalkanes indicate that the iodo compound reacts roughly 2–3 orders of magnitude faster than the bromo congener in SN2 reactions [1]. This energy difference translates into milder reaction conditions (lower temperature, shorter time) and higher conversion yields when 2-iodopropanamide is employed as the electrophilic coupling partner.
| Evidence Dimension | Bond dissociation energy (C–X) [kJ/mol] |
|---|---|
| Target Compound Data | ~213 kJ/mol (C–I) |
| Comparator Or Baseline | 2-Bromopropanamide: ~285 kJ/mol (C–Br); 2-Chloropropanamide: ~326 kJ/mol (C–Cl) |
| Quantified Difference | C–I bond is ~72 kJ/mol weaker than C–Br and ~113 kJ/mol weaker than C–Cl. |
| Conditions | Gas-phase bond dissociation energies; relative reactivity validated in solution-phase SN2 kinetics for analogous substrates [1]. |
Why This Matters
A lower bond dissociation energy directly reduces the activation barrier for nucleophilic displacement, enabling reactions that would fail or proceed unacceptably slowly with the bromo or chloro analogs.
- [1] Vedantu. Bond dissociation energies for haloalkanes: C–Cl 326.4, C–Br 284.5, C–I 213.4 kJ mol⁻¹. Available at: https://www.vedantu.com/question-answer/which-of-the-following-has-the-highest-bond-class-11-chemistry-cbse-5f60f939a8634250c0111cb5 (accessed 2026-05-05). View Source
